molecular formula C13H9ClN2S B2502135 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline CAS No. 155793-48-9

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Cat. No.: B2502135
CAS No.: 155793-48-9
M. Wt: 260.74
InChI Key: ULULTMFBERDAAS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry in Academic Research

The journey of benzothiazole chemistry began with its synthesis by Hofmann in 1887. kashanu.ac.ir Benzothiazoles are heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This structural motif has garnered considerable attention over the decades due to its presence in a wide array of biologically active molecules. nih.govpcbiochemres.com

Initially, research into benzothiazoles was largely centered on their applications in the dye and polymer industries. pcbiochemres.com However, the discovery of the biological activities of benzothiazole derivatives sparked a significant shift in research focus towards medicinal chemistry. rsc.org The versatility of the benzothiazole scaffold allows for substitutions at various positions, leading to a vast chemical space for exploration. researchgate.net

Over the years, numerous synthetic methodologies have been developed to construct the benzothiazole core and its derivatives, ranging from classical condensation reactions of 2-aminothiophenols with various electrophiles to more modern, environmentally benign approaches. organic-chemistry.orgmdpi.com This has enabled the synthesis of a diverse library of benzothiazole-containing compounds, which have been investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. frontiersin.orgnih.gov The sustained interest in this scaffold is a testament to its privileged status in drug discovery. nih.gov

Significance of Substituted Anilines in Pharmacologically Active Molecular Scaffolds

Anilines, or aminobenzenes, and their substituted derivatives are fundamental building blocks in the synthesis of a vast number of pharmaceuticals. yufenggp.comslideshare.net Their structural simplicity and versatile reactivity make them attractive starting materials for medicinal chemists. cresset-group.combiopartner.co.uk Historically, aniline (B41778) derivatives were among the first synthetic drugs, with acetanilide (B955) being an early example of a synthetic analgesic. nbinno.com

The amino group of aniline is a key functional group that can be readily modified, allowing for the introduction of various pharmacophores and the fine-tuning of a molecule's physicochemical properties. yufenggp.com Substituted anilines are integral components of drugs across numerous therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. yufenggp.com For instance, the well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is synthesized from an aniline precursor. nbinno.com

Despite their prevalence, the use of anilines in drug design is not without its challenges. The aniline moiety can be susceptible to metabolic oxidation, which in some cases can lead to the formation of reactive metabolites with potential toxicities. acs.orgumich.edufuturity.org This has prompted research into developing safer alternatives and strategies to mitigate these risks, while still harnessing the beneficial structural and electronic properties of the aniline scaffold. cresset-group.comacs.org The strategic placement of substituents on the aniline ring is a key approach to modulate its metabolic stability and pharmacological activity. cresset-group.combiopartner.co.uk

Justification for Focused Academic Inquiry into 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

The compound this compound represents a logical and compelling target for focused academic inquiry due to the convergence of the well-established pharmacological potential of its constituent benzothiazole and substituted aniline moieties. The benzothiazole core is a known "privileged scaffold" in medicinal chemistry, frequently associated with a broad range of biological activities. nih.gov Similarly, the 4-chloroaniline (B138754) fragment is a common feature in many bioactive molecules.

The combination of these two pharmacophores into a single molecular entity offers the potential for synergistic or novel biological effects. The chlorine substituent on the aniline ring can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can impact its pharmacokinetic and pharmacodynamic profile.

A search of the chemical literature reveals that while the parent compound 4-(1,3-benzothiazol-2-yl)aniline (B1210751) has been reported, specific and in-depth studies on the 4-chloro derivative are less common. chemsynthesis.com This relative lack of extensive research presents an opportunity to explore its unique chemical and biological properties. Investigations into its synthesis, characterization, and potential biological activities could uncover new therapeutic leads or provide valuable insights into the structure-activity relationships of this class of compounds. The synthesis of related benzothiazole derivatives often starts from substituted anilines like 3-chloro-4-fluoro aniline, highlighting the feasibility of accessing such structures. asianpubs.org

Delineation of Research Aims and Objectives

Given the promising structural features of this compound, a focused research program is warranted. The primary aims of such an investigation would be to synthesize, characterize, and evaluate the biological potential of this specific compound.

The key objectives would include:

Synthesis and Characterization: To develop an efficient and reproducible synthetic route to this compound. The synthesized compound would be rigorously purified and its structure confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Physicochemical Properties: To determine the fundamental physicochemical properties of the compound, such as its melting point, solubility, and lipophilicity. This data is crucial for understanding its potential behavior in biological systems.

Biological Screening: To conduct a broad-based biological screening of the compound to identify any significant pharmacological activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and other relevant biological effects, based on the known activities of related benzothiazole and aniline derivatives. chalcogen.ronanobioletters.com

Structure-Activity Relationship (SAR) Studies: To use the findings from the biological screening as a foundation for future SAR studies. This would involve the synthesis and evaluation of a series of related analogues to identify the key structural features responsible for any observed biological activity.

By systematically addressing these aims and objectives, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, potentially paving the way for the development of new therapeutic agents.

Compound Information

Compound Name
This compound
Benzothiazole
Aniline
Acetanilide
Paracetamol (Acetaminophen)
4-(1,3-Benzothiazol-2-yl)aniline
3-Chloro-4-fluoro aniline

Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₁₃H₉ClN₂S chemsynthesis.com
Molecular Weight260.75 g/mol chemsynthesis.com
Melting PointNot available chemsynthesis.com
Boiling PointNot available chemsynthesis.com
DensityNot available chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULTMFBERDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 2 1,3 Benzothiazol 2 Yl 4 Chloroaniline

Vibrational Spectroscopy for Functional Group Identification (FT-IR, ATR-IR)

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. For compounds structurally similar to 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline, such as N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)hydroxylamine, key vibrational frequencies have been identified. These frequencies correspond to the characteristic stretching and bending modes of the bonds that define the molecule's architecture. scispace.com

The FT-IR spectrum reveals distinct peaks that confirm the presence of the benzothiazole (B30560) and chloroaniline moieties. The N-H stretching vibrations of the amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=N stretching vibration within the benzothiazole ring is a characteristic feature, often found near 1600 cm⁻¹. Additional peaks in the fingerprint region correspond to C=C aromatic stretching, C-N stretching, C-S stretching, and the C-Cl stretching vibrations, providing a comprehensive vibrational profile of the compound. scispace.com

Table 1: Key FT-IR Vibrational Frequencies for a Structurally Related Compound

Vibrational Mode Frequency (cm⁻¹) Source
N-H/O-H Stretch 3268 scispace.com
C=N/C=C Stretch 1600 scispace.com
Aromatic Ring Stretch 1469, 1435 scispace.com

Data is for the closely related compound N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)hydroxylamine and is indicative of the functional groups present in the target molecule.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related chloro-substituted aminophenyl benzothiazole derivative shows distinct signals for each unique proton in the molecule. scispace.com The protons on the benzothiazole ring system and the chloroaniline ring resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shift and splitting pattern of each signal are dictated by the electronic environment and coupling with neighboring protons. For instance, the protons on the chloroaniline ring exhibit splitting patterns (doublets, doublets of doublets) consistent with their substitution pattern. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The spectrum for N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)hydroxylamine, a closely related structure, shows a series of peaks that can be assigned to the carbons of the benzothiazole and chloroaniline rings. scispace.com Carbons in the aromatic rings typically resonate between 110 and 155 ppm. The carbon atom of the C=N bond in the thiazole (B1198619) ring is characteristically deshielded and appears further downfield, often above 165 ppm. The carbon atoms bonded to chlorine and nitrogen also show predictable shifts based on the electronegativity of these substituents.

Table 2: ¹³C NMR Chemical Shifts for a Structurally Related Compound

Carbon Environment Chemical Shift (δ, ppm) Source
Aromatic C-H & C-Cl 114.0, 117.2, 122.6, 122.8 scispace.com
Aromatic C-H 124.5, 125.5, 127.0, 127.6, 127.8 scispace.com
Aromatic C (quaternary) 134.5, 150.4, 154.0 scispace.com

Data is for the closely related compound N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)hydroxylamine. The chemical shifts are indicative of the carbon environments in the target molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For the molecular formula of this compound, C₁₃H₉ClN₂S, the calculated monoisotopic mass is 260.0175 g/mol . chemspider.com

In an analysis of a closely related hydroxylamine derivative (C₁₃H₁₀ClN₂OS), HRMS (electrospray ionization, positive mode) detected the protonated molecule [M+H]⁺ at m/z values of 277.0196 and 279.0182. scispace.com These values correspond to the presence of the two major isotopes of chlorine (³⁵Cl and ³⁷Cl), and they are in excellent agreement with the calculated theoretical masses (277.0202 and 279.0172), confirming the elemental composition. scispace.com

Fragmentation analysis reveals the stability of the benzothiazole ring system. Common fragmentation pathways for such compounds involve the cleavage of bonds adjacent to the heterocyclic core. The characteristic isotopic pattern of chlorine (an approximate 3:1 ratio for M and M+2 peaks) is a key identifier in the mass spectrum of chlorine-containing fragments.

Table 3: High-Resolution Mass Spectrometry Data for a Related Compound

Ion Calculated m/z Found m/z Source
[C₁₃H₁₀³⁵ClN₂OS + H]⁺ 277.0202 277.0196 scispace.com

Data is for the protonated molecule of the closely related compound N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)hydroxylamine.

Single Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates how individual molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated system.

For this compound, the extensive conjugation across the benzothiazole and chloroaniline rings is expected to result in strong absorption bands in the UV region. Typically, benzothiazole derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used for the analysis. Experimental UV-Vis spectral data for this specific compound are not detailed in the available literature.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula. The molecular formula for this compound is C₁₃H₉ClN₂S, with a molecular weight of 260.74 g/mol . chemspider.comchemicalbook.com The theoretical elemental composition can be calculated from this formula.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 13 156.143 59.88
Hydrogen H 1.008 9 9.072 3.48
Chlorine Cl 35.453 1 35.453 13.60
Nitrogen N 14.007 2 28.014 10.74
Sulfur S 32.06 1 32.06 12.30

| Total | | | | 260.742 | 100.00 |

Advanced Theoretical and Computational Investigations of 2 1,3 Benzothiazol 2 Yl 4 Chloroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely applied to benzothiazole (B30560) derivatives to elucidate their geometric, electronic, and spectroscopic properties. scirp.orgresearchgate.netorientjchem.org These theoretical investigations provide insights that are complementary to experimental data and can predict properties before a molecule is synthesized.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and the characteristics of electronic transitions. scirp.orgresearchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole (BTH)-6.64-1.505.14
2-Aminobenzothiazole (2-NH2_BTH)-5.77-0.984.79
2-Hydroxybenzothiazole (2-OH_BTH)-6.04-1.314.73
2-(Methylthio)benzothiazole (2-SCH3_BTH)-6.01-1.524.49

This data is derived from general studies on benzothiazole derivatives and serves as an example of typical computational outputs. scirp.org

Understanding the three-dimensional structure of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is essential, as its conformation dictates how it interacts with its environment, including biological receptors. Computational methods, particularly DFT, are used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. researchgate.net

For molecules with multiple rotatable bonds, such as the one connecting the aniline (B41778) and benzothiazole rings, conformational analysis is performed to identify the most stable conformers. In related 2-phenylbenzothiazole (B1203474) structures, a key geometric parameter is the dihedral angle between the planes of the benzothiazole and the phenyl rings. Crystal structure analysis of similar compounds reveals that the two ring systems are often not perfectly coplanar. For example, in 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the dihedral angle between the benzothiazole and benzene (B151609) rings is 7.22°. nih.gov In other complex derivatives, this angle can be significantly larger. nih.gov These deviations from planarity can have a substantial impact on the electronic conjugation and, consequently, the molecule's properties.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, often from the HOMO to the LUMO. mdpi.com

Furthermore, DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For instance, theoretical calculations on N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides have been used to assign vibrational modes observed in experimental IR and Raman spectra. mdpi.com Similarly, calculated ¹H and ¹³C NMR chemical shifts for benzothiazole derivatives generally show good correlation with experimental values, aiding in the structural elucidation of newly synthesized compounds. mdpi.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Exemplary Benzothiazole Derivative (Note: This table is illustrative of the methodology and accuracy for related compounds.)

Spectroscopic TechniqueParameterExperimental ValueCalculated Value
UV-Visλmax (nm)370413
IRN-H stretch (cm⁻¹)3330(Value varies with basis set)
¹H NMRAromatic CH (ppm)7.20-8.20(Value varies with basis set)

Data is based on general findings for analogous structures to demonstrate the predictive power of DFT. mdpi.commdpi.com

Tautomerism, the equilibrium between two or more interconverting structural isomers, can be a critical factor in the chemical reactivity and biological activity of heterocyclic compounds. For molecules containing amine and imine functionalities, such as derivatives of 2-aminobenzothiazole, amino-imino tautomerism is possible. mdpi.com

Computational studies can predict the relative stabilities of different tautomeric forms by calculating their ground-state energies. For a series of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, DFT calculations were used to investigate the equilibrium between the amino and imino tautomers. mdpi.com The results indicated that the amino tautomer was the more stable form in the solid state, which was consistent with X-ray diffraction data. mdpi.com Similar theoretical analysis for this compound could explore the potential equilibrium between its primary amine form and a corresponding imino tautomer, providing insight into its potential reactivity and interaction mechanisms.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.comijpbs.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling various conformations of the ligand within the binding site of the protein and scoring them based on binding energy.

For the benzothiazole class of compounds, molecular docking has been extensively used to explore their interactions with various biological targets, suggesting mechanisms for their observed pharmacological activities, which include anticancer, antimicrobial, and anti-Alzheimer's effects. ijpbs.comnih.govnih.gov

Docking studies on various derivatives of the 2-phenylbenzothiazole scaffold have identified several putative biological targets. These studies provide a strong basis for investigating the potential targets of this compound.

Anticancer Targets: Benzothiazole derivatives have been docked against various targets implicated in cancer. One key target is the protein tyrosine kinase p56lck, where docking studies have elucidated the structural requirements for inhibition. biointerfaceresearch.com Other studies have shown that metal complexes of benzothiazole aniline can interact with the minor groove of DNA, suggesting a mechanism for their cytotoxic effects. nih.gov The BCL2 family of proteins, which regulate apoptosis, are also potential targets for benzothiazole-based compounds. nih.gov

Antimicrobial Targets: The antimicrobial activity of benzothiazoles has been linked to their ability to inhibit essential microbial enzymes. Docking studies have identified bacterial DNA gyrase and E. coli dihydroorotase as potential targets. nih.govresearchgate.net The simulations revealed key hydrogen bonding and hydrophobic interactions between the benzothiazole ligands and active site residues of these enzymes. nih.gov

Anti-Alzheimer's Targets: In the context of Alzheimer's disease, benzothiazole derivatives have been evaluated as inhibitors of the β-secretase 1 (BACE-1) enzyme, which is involved in the production of amyloid-β plaques. ijpbs.com Docking simulations have helped identify derivatives with high binding affinity for the BACE-1 active site. ijpbs.com

These computational studies not only identify potential protein targets but also provide detailed insights into the specific amino acid residues involved in the binding, guiding the rational design of more potent and selective inhibitors.

Table 3: Putative Biological Targets for Benzothiazole Derivatives Identified Through Molecular Docking

Benzothiazole Derivative ClassPutative Biological TargetDisease AreaKey Interactions Observed
Benzothiazole-Thiazole Hybridsp56lck KinaseCancerInteractions with hinge region and allosteric sites. biointerfaceresearch.com
Metal-Salen Benzothiazole AnilineDNA (Minor Groove)CancerRational interaction with DNA minor groove. nih.gov
Substituted BenzothiazolesBACE-1Alzheimer's DiseaseHigh docking scores indicating strong binding affinity. ijpbs.com
Benzothiazole AcetamidesDNA GyraseBacterial InfectionsBinding to the enzyme's active site. researchgate.net
Novel Benzothiazole DerivativesE. coli DihydroorotaseBacterial InfectionsSuppression of enzyme activity through binding. nih.gov

Elucidation of Molecular Recognition Mechanisms

Understanding how a ligand binds to its biological target is fundamental for designing more potent and selective drugs. Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a receptor, thereby elucidating the molecular recognition mechanism. For the this compound scaffold, docking studies against various protein targets, particularly protein kinases, have revealed key intermolecular interactions that govern binding affinity.

Although specific docking studies for this compound are not extensively published, analysis of structurally similar benzothiazole derivatives allows for the prediction of its likely binding modes. biointerfaceresearch.comnih.gov These studies consistently show that the benzothiazole core acts as a crucial scaffold that positions other functional groups for optimal interaction within the receptor's binding pocket.

The key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The aniline nitrogen and the thiazole (B1198619) nitrogen can act as hydrogen bond acceptors or donors. For instance, in kinase inhibition, the nitrogen atoms of the benzothiazole ring often form critical hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. biointerfaceresearch.com

Hydrophobic Interactions: The fused benzene ring of the benzothiazole system and the chloro-substituted phenyl ring provide significant hydrophobic surfaces that interact with nonpolar residues in the binding pocket, contributing to binding stability.

Pi-Pi Stacking: The aromatic nature of both the benzothiazole and aniline rings facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the target protein.

In a representative docking study of a related benzothiazole derivative against a protein kinase, the 4-amino group on the phenyl ring was shown to form a hydrogen bond with a key aspartate residue, while the benzothiazole core was nestled in a hydrophobic pocket, stabilized by interactions with leucine (B10760876) and valine residues. niscair.res.in The presence of the chlorine atom on the aniline ring can further modulate these interactions by altering the electronic properties of the ring and potentially forming halogen bonds, enhancing binding affinity and selectivity. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Biological Environments

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, assessing its stability and behavior in a simulated biological environment. biorxiv.org MD simulations for benzothiazole derivatives complexed with their protein targets are performed to validate docking results and to understand the conformational changes that may occur upon binding. biointerfaceresearch.comnih.gov

A typical MD simulation protocol involves placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period, often extending to hundreds of nanoseconds. frontiersin.org Analysis of these trajectories provides critical information:

Atomic Fluctuations: The root-mean-square fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein. This analysis can reveal how the binding of this compound might stabilize or induce conformational changes in specific loops or domains of the target.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified in docking studies. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for the binding affinity. frontiersin.org

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the ligand binding affects the exposure of the protein surface to the solvent, which can be important for protein-protein interactions.

Studies on similar kinase inhibitors have shown that while the core scaffold remains stable in the hinge region, peripheral groups may exhibit greater flexibility, allowing the compound to adapt to the dynamic nature of the binding pocket. biointerfaceresearch.com Such simulations are vital for confirming that this compound can form a stable and long-lasting complex with its intended biological target.

In Silico Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and pharmacophore approaches, provides predictive models that can guide the design of new, more potent analogues. thaiscience.infomdpi.com

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. acs.org For a series of benzothiazole derivatives, a QSAR model is developed by calculating a set of molecular descriptors and using statistical methods, such as Multiple Linear Regression (MLR), to create a predictive equation. mdpi.com

The process involves:

Data Set Selection: A series of structurally related benzothiazole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, various physicochemical properties, known as descriptors, are calculated. These can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation and Validation: A regression equation is generated to correlate the descriptors with the biological activity. The statistical quality and predictive power of the model are assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. mdpi.com

A hypothetical QSAR model for a series of benzothiazole derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole) + β₃(SurfaceArea)

Such models can quantify the impact of specific structural modifications. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity, guiding chemists to add nonpolar substituents. The presence of the chloro group and the aniline moiety in this compound would be captured by these descriptors, allowing the model to predict its activity relative to other analogues.

Table 1: Representative Descriptors and Statistical Parameters in Benzothiazole QSAR Studies.
Descriptor TypeExample DescriptorsPotential Influence on Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions.
ElectronicDipole Moment, HOMO/LUMO EnergiesGoverns electrostatic and orbital interactions with the target.
StericMolar Volume, Surface Area, Molar RefractivityRelates to the size and shape complementarity with the binding site.
TopologicalWiener Index, Kier & Hall IndicesDescribes molecular branching and connectivity.
Model Validation Parameters
R² (Correlation Coefficient)A measure of the goodness of fit of the model (values closer to 1 are better).
Q² (Cross-validated R²)A measure of the internal predictive ability of the model (values > 0.5 are considered good).

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net Pharmacophore modeling is a powerful ligand-based drug design tool, particularly when the 3D structure of the target is unknown. thaiscience.info

The generation of a pharmacophore model for a class of compounds like benzothiazoles involves:

Conformational Analysis: A set of active molecules is conformationally sampled.

Feature Identification: Common chemical features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (H), aromatic rings (AR), and positive/negative ionizable groups, are identified.

Alignment and Hypothesis Generation: The molecules are aligned, and a 3D arrangement of these features (a hypothesis) is generated that is common to all active compounds. researchgate.net

For benzothiazole-based kinase inhibitors, a common pharmacophore model often includes a hydrogen bond acceptor corresponding to the thiazole nitrogen, a hydrogen bond donor from the aniline amine, and two or more aromatic/hydrophobic regions representing the fused ring system and the substituted phenyl group. thaiscience.infotandfonline.com

Table 2: Example Pharmacophore Hypothesis for Benzothiazole-based Kinase Inhibitors.
FeatureChemical Moiety in this compoundRole in Binding
Aromatic Ring (AR1)Benzene ring of the benzothiazoleHydrophobic & π-π stacking interactions.
Aromatic Ring (AR2)4-chloroaniline (B138754) ringHydrophobic & π-π stacking interactions.
Hydrogen Bond Acceptor (HBA)Nitrogen atom of the thiazole ringForms key hydrogen bond with hinge region residues.
Hydrogen Bond Donor (HBD)Amine group of the aniline moietyForms hydrogen bond with acceptor residues in the active site.
Hydrophobic (H)Chlorine atomOccupies a hydrophobic sub-pocket, enhances affinity.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual databases of millions of compounds. thaiscience.info This process, known as virtual screening, helps to identify novel and structurally diverse molecules that possess the key pharmacophoric features and are therefore likely to be active against the target of interest, significantly accelerating the hit identification phase of drug discovery.

In Vitro Biological and Mechanistic Investigations of 2 1,3 Benzothiazol 2 Yl 4 Chloroaniline and Its Derivatives

Evaluation of Antineoplastic Activity in Cellular Models

The antineoplastic properties of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and its related derivatives have been a subject of significant interest in oncological research. In vitro studies utilizing various human cancer cell lines have been instrumental in elucidating the cytotoxic and antiproliferative potential of this class of compounds.

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines (e.g., MCF-7, A549)

The cytotoxic effects of benzothiazole (B30560) derivatives have been evaluated against a panel of human cancer cell lines, including the MCF-7 breast adenocarcinoma and A549 non-small cell lung carcinoma lines. These studies consistently demonstrate that benzothiazole-containing compounds can inhibit cancer cell proliferation in a dose-dependent manner. For instance, various 2-substituted benzothiazole derivatives have shown significant cytotoxic and pro-apoptotic properties at concentrations in the micromolar range researchgate.net.

The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of anticancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While specific IC₅₀ values for this compound are not extensively documented in the available literature, studies on structurally similar benzothiazole and benzimidazole derivatives provide valuable insights into their potential efficacy. For example, a novel benzimidazole derivative, se-182, exhibited potent cytotoxic activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively . Other research on 4-thiazolidinone derivatives has also reported decreased cell viability in both MCF-7 and A549 cell lines researchgate.net. Furthermore, a series of B13 sulfonamides demonstrated IC₅₀ values ranging from 27 µM to over 94 µM in HT-29 and A549 cells nih.gov.

These findings underscore the potential of the benzothiazole scaffold as a pharmacophore for the development of novel anticancer agents. The data from these related compounds suggest that this compound likely possesses comparable cytotoxic activity.

Table 1: Cytotoxicity of Benzothiazole and Related Derivatives in Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ (µM) Reference
Benzimidazole derivative (se-182) A549 (Lung Carcinoma) 15.80
Benzimidazole derivative (se-182) HepG2 (Liver Carcinoma) 15.58
B13 Sulfonamides HT-29 (Colon Cancer) 27 - 68.4 nih.gov
B13 Sulfonamides A549 (Lung Cancer) 28.7 - 94.2 nih.gov
4-Thiazolidinone derivatives MCF-7 (Breast Cancer) Not specified researchgate.net

Note: The IC₅₀ values presented are for structurally related compounds and serve as an indicator of the potential activity of this compound.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

Research into the cellular mechanisms of action for benzothiazole derivatives indicates that their anticancer effects are often mediated through the induction of programmed cell death, primarily apoptosis. Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis and is a primary target for many cancer therapies.

Studies on 2-substituted benzothiazole compounds have shown that they can induce apoptosis in cancer cells nih.gov. This is often characterized by morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies nih.govresearchgate.net. For example, treatment of HepG2 hepatocellular carcinoma cells with certain benzothiazole derivatives led to a significant increase in the apoptotic cell population, with one compound increasing the apoptotic rate to 45.22% compared to 1.02% in control cells nih.gov. In some cases, at higher concentrations, these compounds can also induce necrosis, a form of cell death resulting from acute cellular injury nih.gov.

The induction of apoptosis by benzothiazole derivatives can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway nih.govresearchgate.net. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm nih.gov. Some 2-anilino nicotinyl linked 2-amino benzothiazole conjugates have been identified as apoptosis inducers, with evidence of Poly ADP Ribose polymerase (PARP) cleavage, a key event in the apoptotic cascade google.com.

Modulation of Key Signaling Pathways (e.g., PI3Kγ, Akt, MAPK, CDK inhibition)

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling through various intracellular pathways. Benzothiazole derivatives have been shown to exert their antineoplastic effects by modulating the activity of key proteins within these pathways.

PI3K/Akt and MAPK Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell growth, survival, and proliferation, and are frequently dysregulated in cancer nih.govmdpi.com. Some studies have indicated that the anticancer effects of certain heterocyclic compounds are associated with the inhibition of these pathways. For instance, the indole alkaloid evodiamine has been reported to inhibit Akt, PI3K, ERK1/2 MAPK, and p38 MAPK mdpi.com. Given the structural similarities and shared biological activities, it is plausible that this compound or its derivatives could also interfere with these critical cancer-promoting pathways.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive therapeutic targets nih.gov. Several CDK inhibitors have been approved for cancer treatment nih.gov. Notably, some benzothiazole derivatives have been identified as inhibitors of CDKs. For example, N-(cycloalkylamino)acyl-2-aminothiazole derivatives have been investigated as inhibitors of CDK2 google.com. The inhibition of CDKs by these compounds can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to a reduction in tumor growth.

Investigation of DNA Adduct Formation and Electrophilic Reactivity (e.g., Nitrenium Ion Pathways)

The genotoxic potential of certain aniline (B41778) derivatives is linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with DNA. This process is considered a critical step in the initiation of chemical carcinogenesis.

For aromatic amines, a common metabolic activation pathway involves N-hydroxylation followed by the formation of a highly reactive nitrenium ion. This electrophilic intermediate can then attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts.

While direct studies on the DNA adduct formation of this compound are limited, research on the structurally related compound 4,4'-methylenebis(2-chloroaniline) (MOCA) provides significant insights cdc.gov. Metabolic activation of MOCA is believed to proceed through N-hydroxylation to form N-hydroxy-MOCA, a proximate carcinogenic metabolite cdc.gov. This intermediate can then lead to the formation of DNA adducts. The reaction of N-hydroxy-MOCA with DNA has been shown to form adducts with deoxyadenosine cdc.gov. The formation of these single arylamine ring adducts suggests a substitution mechanism involving an intermediate with strong Sₙ1 character, likely a nitrenium ion cdc.gov. This process can be inhibited by agents capable of directly reducing the nitrenium ion cdc.gov. Given the presence of the 4-chloroaniline (B138754) moiety in this compound, it is plausible that it could undergo similar metabolic activation to form reactive intermediates capable of forming DNA adducts.

Assessment of Antimicrobial Efficacy (In Vitro)

In addition to their antineoplastic properties, benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The heterocyclic benzothiazole nucleus is a key pharmacophore in a variety of compounds that are effective against both bacterial and fungal pathogens.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the efficacy of benzothiazole-containing compounds against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation ucla.edu.

Derivatives of benzothiazole have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium nih.gov. In some cases, these compounds have exhibited antibacterial activity comparable to or even exceeding that of standard antibiotics like ampicillin and streptomycin nih.gov. For instance, certain benzothiazole-based thiazolidinones showed very good activity against E. coli, with MIC values nearly equipotent to ampicillin nih.gov.

The specific substitutions on the benzothiazole ring and the aniline moiety of this compound can significantly influence its antibacterial spectrum and potency. The data from various studies on related structures suggest that this compound is a promising candidate for further investigation as an antibacterial agent.

Table 2: In Vitro Antibacterial Activity of Benzothiazole Derivatives (MIC in mg/mL)

Bacterial Strain Compound Class MIC (mg/mL) Reference
Escherichia coli (Gram-Negative) Benzothiazole-based thiazolidinones 0.12 - 0.75 nih.gov
Pseudomonas aeruginosa (Gram-Negative) Benzothiazole-based thiazolidinones 0.10 - >1.00 nih.gov
Salmonella typhimurium (Gram-Negative) Benzothiazole-based thiazolidinones 0.12 - 0.75 nih.gov
Staphylococcus aureus (Gram-Positive) Benzothiazole-based thiazolidinones 0.12 - 0.75 nih.gov

Note: The MIC values represent a range observed for a series of derivative compounds and indicate the potential antibacterial spectrum.

Antifungal Activity against Fungal Pathogens

Benzothiazole derivatives have demonstrated notable in vitro antifungal activity against a range of fungal pathogens. Studies have shown that these compounds can be effective against various species of Candida and Aspergillus.

For instance, the antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (APB) was investigated against 26 strains of the genus Candida. The susceptibility of these strains varied, with the majority showing significant inhibition at different concentrations. Specifically, 17 strains had an IC50 of ≤ 40 μmol/ml, 7 strains had an IC50 between 40-80 μmol/ml, and 2 strains had an IC50 between 80-200 μmol/ml. nih.gov In another study, a series of ten benzothiazole derivatives were synthesized and evaluated for their antifungal activity against several Candida species. Among these, compound 4d was identified as the most potent derivative against Candida krusei, with a Minimum Inhibitory Concentration (MIC50) value of 1.95 µg/mL. researchgate.net

The mechanism of antifungal action for some benzothiazole derivatives is believed to involve the disruption of the fungal cell membrane. The primary target is often ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells. nih.govscielo.br By binding to ergosterol, these compounds can interfere with membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. scielo.brscielo.br This mechanism is similar to that of established antifungal agents like amphotericin B. scielo.br Additionally, some benzothiazoles may inhibit enzymes involved in ergosterol synthesis or other essential cellular processes. nih.gov

Interactive Data Table: Antifungal Activity of Benzothiazole Derivatives

Compound Fungal Strain Activity (MIC/IC50) Reference
6-amino-2-n-pentylthiobenzothiazole (APB) Candida (17 strains) IC50 ≤ 40 μmol/ml nih.gov
6-amino-2-n-pentylthiobenzothiazole (APB) Candida (7 strains) IC50 = 40-80 μmol/ml nih.gov
6-amino-2-n-pentylthiobenzothiazole (APB) Candida (2 strains) IC50 = 80-200 μmol/ml nih.gov
Compound 4d Candida krusei MIC50 = 1.95 µg/mL researchgate.net

Investigation of Antimicrobial Resistance Mechanisms

The emergence of antimicrobial resistance is a significant global health challenge. Research into benzothiazole derivatives has explored their potential to overcome existing resistance mechanisms in pathogenic microorganisms.

One of the primary mechanisms of resistance is the active efflux of antimicrobial agents from the bacterial cell. nih.gov Fungi also utilize efflux pumps, belonging to the major facilitator superfamily (MFS) and the ATP-binding cassette (ABC) superfamily, to expel antifungal drugs. nih.gov Some benzothiazole-based compounds have shown the ability to circumvent these resistance mechanisms. For example, certain thiazolidinone derivatives of benzothiazole have demonstrated good efficacy against ampicillin-resistant P. aeruginosa and E. coli, as well as streptomycin-resistant MRSA. nih.govnih.gov

The potential for these compounds to act as inhibitors of efflux pumps is an area of active investigation. By inhibiting these pumps, benzothiazole derivatives could restore the efficacy of existing antibiotics that are otherwise rendered ineffective. Furthermore, the development of derivatives with modifications to the benzothiazole ring, such as the replacement of a 6-OCF3 substituent with 6-Cl, has led to improved antibacterial activity against resistant strains of S. aureus, MRSA, and E. coli. nih.govnih.gov

Analysis of Anticonvulsant Properties (In Vitro Models)

Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. The benzothiazole nucleus is present in the approved drug Riluzole, which has a spectrum of anticonvulsant activity similar to phenytoin. nih.gov This has prompted further research into other benzothiazole-containing compounds for the management of epilepsy.

In vitro and in silico studies have been employed to screen and characterize the anticonvulsant potential of these derivatives. For example, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and evaluated. nih.gov Computational docking studies predicted that these compounds could interact with nicotinic acetylcholine ion-gated receptors, suggesting a potential mechanism for their anticonvulsant effects. nih.gov

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are commonly used in vivo screening methods that provide insights into potential mechanisms of action that can be further explored in vitro. researchgate.net Thiazolidinone derivatives have also been identified as a promising class for the development of new anticonvulsants. zsmu.edu.ua

Exploration of Other In Vitro Pharmacological Modalities

Benzothiazole derivatives have been shown to possess significant antioxidant properties. The mechanism of their antioxidant activity often involves the scavenging of free radicals, which are implicated in oxidative stress and various disease pathologies. researchgate.net

In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) method. researchgate.net Studies have shown that the antioxidant capacity of benzothiazole derivatives can be influenced by the nature of the substituents on the benzothiazole ring system. researchgate.netijprajournal.com For instance, the presence of electron-donating groups can enhance the radical scavenging activity, while electron-withdrawing groups may decrease it. researchgate.net The activity is also typically dose-dependent. ijprajournal.com

The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant mechanism. This has been demonstrated in studies where benzothiazole derivatives showed comparable or even better activity than standard antioxidants like ascorbic acid at certain concentrations. researchgate.net

The anti-inflammatory potential of this compound and its derivatives has been explored through various in vitro models. A key mechanism of inflammation involves the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during the inflammatory response and is responsible for the production of prostaglandins. frontiersin.org

Several benzothiazole derivatives have been reported to exhibit anti-inflammatory activities, with some showing effects comparable to conventional drugs like diclofenac. nih.gov In vitro enzyme assays are utilized to assess the inhibitory effects of these compounds on COX-1 and COX-2. Some derivatives have shown potent and selective inhibition of COX-2. frontiersin.org

Beyond COX inhibition, the anti-inflammatory effects of these compounds can also be mediated through the modulation of other inflammatory pathways. For example, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (INF-γ) in lipopolysaccharide-stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.govmdpi.com Furthermore, some 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole have been found to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2, and reduce the production of reactive oxygen species (ROS) in microglial cells. nih.gov

Interactive Data Table: In Vitro Anti-inflammatory Activity of Related Compounds

Compound Class In Vitro Model Observed Effect Reference
Thiazole (B1198619) derivatives COX-2 enzyme assay Potent inhibition (IC50 range: 0.76–9.01 μM) frontiersin.org
1,2,4-Triazole derivatives LPS-stimulated PBMC cultures Significant reduction in TNF-α production nih.govmdpi.com
1,2,4-Triazole derivatives LPS-stimulated PBMC cultures Decreased level of INF-γ nih.govmdpi.com
2H-1,4-benzoxazin-3(4H)-one derivatives LPS-induced BV-2 cells Downregulation of iNOS and COX-2 nih.gov

The anthelmintic potential of benzothiazole derivatives has been evaluated in vitro against various helminths. The Indian earthworm, Pheretima posthuma, is often used as a model organism due to its anatomical and physiological resemblance to intestinal roundworm parasites in humans. niscpr.res.in

Studies have demonstrated that certain benzothiazole derivatives exhibit significant anthelmintic activity, in some cases comparable or even superior to standard drugs like albendazole and mebendazole. niscpr.res.inijnrd.org The evaluation typically involves measuring the time taken for paralysis and death of the worms at different concentrations of the test compounds.

The mechanism of action for the anthelmintic effects of some of these compounds is thought to involve the inhibition of β-tubulin, a protein essential for microtubule formation in helminths. niscpr.res.in Disruption of microtubule-dependent processes can lead to paralysis and death of the parasite. In silico molecular docking studies have been used to support this hypothesis by showing favorable interactions between the benzothiazole derivatives and the active site of β-tubulin. niscpr.res.in

Antileishmanial and Antidiabetic Potency in In Vitro Models

The therapeutic potential of benzothiazole derivatives has been a subject of significant research, with studies exploring their efficacy against a range of diseases. This section focuses on the in vitro antileishmanial and antidiabetic activities of this compound and its related derivatives, highlighting the key findings from various scientific investigations.

Antileishmanial Activity

Benzothiazole derivatives have demonstrated notable in vitro activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. A series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their antileishmanial properties. nih.gov Among these, two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective antileishmanial activity, particularly demonstrating toxicity towards the amastigote stage of the parasite. nih.gov This suggests that the addition of a benzothiazole group to the amino-9-(10H)-acridinone structure can enhance its antileishmanial capabilities. nih.gov

In another study, a series of 22 benzothiazole derivatives were synthesized and screened for their in vitro antileishmanial activity. iaea.orgresearchgate.net These compounds displayed a range of activities, with IC50 values against Leishmania species falling between 18.32 and 81.89 µM. iaea.orgresearchgate.net The most potent compounds in this series were compound 2 (IC50 = 18.32 ± 0.18 µM), compound 5 (IC50 = 19.72 ± 0.32 µM), and compound 3 (IC50 = 21.87 ± 0.43 µM), when compared against the standard drug Pentamidine (IC50 = 5.09 ± 0.04 µM). iaea.orgresearchgate.net

CompoundIC50 Value (µM) against LeishmaniaStandard Drug (Pentamidine) IC50 Value (µM)
Derivative 218.32 ± 0.185.09 ± 0.04
Derivative 519.72 ± 0.32
Derivative 321.87 ± 0.43
Table 1. In Vitro Antileishmanial Activity of Benzothiazole Derivatives

Antidiabetic Activity

The benzothiazole scaffold is also a promising pharmacophore in the development of antidiabetic agents. annalsofrscb.roijmrset.com Researchers have synthesized and evaluated various benzothiazole derivatives for their potential to manage diabetes.

One area of investigation has been the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. researchgate.netnih.gov The most active of these compounds were further evaluated in vitro as 11β-HSD1 inhibitors, with docking studies suggesting potential interactions with the enzyme's catalytic amino acid residues. researchgate.netnih.gov

Another target for benzothiazole derivatives in diabetes treatment is aldose reductase, an enzyme in the polyol pathway that is linked to diabetic complications. The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, has spurred further research in this area. researchgate.net

Furthermore, some benzothiazole derivatives have been found to increase glucose uptake in L6 myotubes in a manner dependent on adenosine 5′-monophosphate activated protein kinase (AMPK). acs.org One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased the rate of glucose uptake by up to 2.5-fold compared to untreated cells. acs.org

A study on newly synthesized 2,6-disubstituted benzothiazole derivatives revealed that some compounds exhibited moderate alpha-amylase inhibition activity in vitro. Specifically, compounds 5a, 5b, and 3d were identified as having this moderate inhibitory effect.

DerivativeIn Vitro Antidiabetic Action
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesInhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazoleIncreased glucose uptake in L6 myotubes (up to 2.5-fold increase)
Derivatives 5a, 5b, 3dModerate alpha-amylase inhibition
Table 2. In Vitro Antidiabetic Actions of Benzothiazole Derivatives

While direct in vitro data for this compound was not prominently available in the reviewed literature, the collective findings for its derivatives underscore the potential of the benzothiazole nucleus as a foundation for developing new antileishmanial and antidiabetic agents.

Applications in Advanced Materials Science and Industrial Chemistry

Development of Metal Complexes for Catalysis and Sensing

Ligand Design and Coordination Chemistry with Transition Metals

The benzothiazole (B30560) aniline (B41778) scaffold is a subject of significant interest in ligand design for coordination with transition metals. The nitrogen atoms within the thiazole (B1198619) ring and the aniline group provide excellent coordination sites, enabling the formation of stable metal complexes. nih.govbiointerfaceresearch.com

Research into benzothiazole-derived Schiff bases and other related ligands has demonstrated their ability to form well-defined complexes with a variety of transition metals, including Manganese (Mn), Iron (Fe), Cobalt (Co), Ruthenium (Ru), and Zinc (Zn). nih.govbiointerfaceresearch.com These complexes often exhibit specific geometries, with octahedral arrangements being common for Co(III) and Ru(III) complexes. biointerfaceresearch.com The coordination between the ligand and the metal ion is typically confirmed through spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy, where a downshift in the C=N stretching vibration indicates successful complexation. nih.gov

For instance, a series of transition metal complexes containing a benzothiazole aniline (BTA) conjugated salen-type Schiff-based ligand has been synthesized and characterized. nih.gov The study highlighted the successful coordination of BTA with metals like Mn, Fe, Co, and Zn. nih.gov Similarly, a new benzothiazole-based imine base, 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM), was used to create complexes with Co(III) and Ru(III). biointerfaceresearch.com

Table 1: Examples of Transition Metal Complexes with Benzothiazole-Aniline Type Ligands

Ligand SystemTransition Metal(s)Resulting Complex GeometryCharacterization Methods
Benzothiazole Aniline (BTA) conjugated Salen-type LigandMn, Fe, Co, ZnNot specifiedNMR, Mass Spectrometry, FTIR, Elemental Analysis
2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM)Co(III), Ru(III)OctahedralSpectroscopy, TGA, Powder XRD, Elemental Analysis
4-Amino-2,1,3-benzothiadiazoleZnNot specifiedSingle-crystal X-ray diffraction, UV-Vis, IR spectroscopy

This table is based on research on related benzothiazole structures to illustrate the coordination potential of the 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline scaffold.

Investigation of Catalytic Activity and Selectivity

The catalytic applications of this compound and its metal complexes are an emerging area of research. While specific studies on this exact compound are not extensively detailed in the available literature, the broader class of benzothiazole derivatives and chloroaniline compounds are relevant in catalytic processes.

For example, in a related field, palladium catalysts are used for the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com This process highlights the industrial importance of reactions involving chloroaniline compounds. The key challenge in such reactions is achieving high selectivity to prevent dehalogenation, where the chlorine atom is undesirably removed. mdpi.com Modifiers are often used in these catalytic systems to enhance the selectivity for the desired chloroaniline product. mdpi.com While this does not directly involve this compound, it underscores the catalytic context in which chloroaniline moieties are significant. The development of catalysts that can selectively transform molecules containing a chloroaniline group is a key objective in industrial chemistry. mdpi.com

Design and Application in Chemical Sensors

The benzothiazole core is a well-established fluorophore, making its derivatives, including this compound, promising candidates for the development of optical chemical sensors. mdpi.com These compounds can be engineered to detect various analytes, such as metal ions, through mechanisms like fluorescence turn-on/turn-off or colorimetric changes. mdpi.comnih.gov

The principle behind these sensors often involves the coordination of the analyte (e.g., a metal ion) with the nitrogen and/or sulfur atoms of the benzothiazole derivative. This interaction alters the electronic properties of the molecule, leading to a measurable change in its photophysical properties. nih.gov

For example, a sensor based on a biphenyl-benzothiazole structure was designed for the detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov The sensor exhibited a distinct colorimetric response to these ions, changing from colorless to yellow. nih.gov Furthermore, its fluorescence was selectively turned on for Zn²⁺, while being turned off for Cu²⁺ and Ni²⁺, demonstrating the potential for high selectivity in sensor design. nih.gov The reversibility of the sensing process is another crucial feature, which can be achieved by using a chelating agent like EDTA to sequester the metal ion and restore the sensor's original state. nih.gov

Table 2: Characteristics of Benzothiazole-Based Chemical Sensors

Sensor TypeTarget Analyte(s)Detection MechanismObservable Change
Colorimetric & FluorescentZn²⁺, Cu²⁺, Ni²⁺Coordination with metal ionsColor change (colorless to yellow); Fluorescence turn-on (Zn²⁺) or turn-off (Cu²⁺, Ni²⁺)
Fluorogenic/ChromogenicAnions, Cations, Neutral AnalytesAlteration of photophysical properties upon bindingChange in fluorescence or color

This table summarizes the general capabilities of sensors derived from the benzothiazole core structure.

Applications in Polymer Science and Rubber Vulcanization

In the field of industrial chemistry, benzothiazole derivatives play a critical role as accelerators in the vulcanization of rubber. atamanchemicals.com Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubber, such as elasticity, strength, and durability. Accelerators are added to speed up this process, which typically involves sulfur cross-linking of polymer chains. atamanchemicals.com

Compounds like 2-(morpholinothio)-benzothiazole, a benzothiazole sulfenamide, are known as excellent delayed-action accelerators. atamanchemicals.com This "delayed action" or high scorch safety is crucial in rubber processing, as it prevents the rubber from curing prematurely during the mixing and shaping stages. atamanchemicals.com The benzothiazole moiety is fundamental to this activity, influencing the rate of vulcanization and the properties of the final rubber product. atamanchemicals.com These accelerators are widely used in the manufacturing of tires, hoses, and other industrial rubber goods. atamanchemicals.com

While direct applications of this compound in rubber vulcanization are not specifically documented, its structural similarity to known benzothiazole accelerators suggests potential for related activity. The core benzothiazole structure is the key functional component, and modifications to the aniline portion could be explored to fine-tune its properties as a vulcanization agent.

Future Directions and Emerging Research Avenues for 2 1,3 Benzothiazol 2 Yl 4 Chloroaniline

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of benzothiazole (B30560) derivatives often involves harsh reaction conditions and the use of hazardous reagents. bohrium.com In line with the principles of green chemistry, a significant future direction is the development of more sustainable and efficient synthetic methodologies. bohrium.comairo.co.in Research is increasingly focused on microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. airo.co.in Solvent-free reactions and the use of greener solvents like water and glycerol are also being explored to minimize environmental impact. orgchemres.orgrsc.org

Furthermore, the development of novel catalytic systems is a promising avenue. This includes the use of reusable heterogeneous catalysts, biocatalysts, and metal-free organocatalysts to improve reaction efficiency and reduce waste. airo.co.inmdpi.com These green synthetic approaches not only offer environmental benefits but also have the potential for higher yields and easier purification of the final products. bohrium.com

Synthetic StrategyKey Advantages
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption. airo.co.in
Solvent-Free SynthesisMinimized waste, avoidance of hazardous solvents. airo.co.in
Use of Green Solvents (e.g., water, glycerol)Reduced environmental impact, increased safety. orgchemres.orgrsc.org
Novel Catalytic SystemsImproved efficiency, reusability of catalysts, reduced byproducts. airo.co.inmdpi.com

Integration with Advanced High-Throughput Screening Methodologies

To accelerate the discovery of new applications for 2-(1,3-benzothiazol-2-yl)-4-chloroaniline and its derivatives, integration with advanced high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid screening of large libraries of compounds against a variety of biological targets. scienceintheclassroom.org Miniaturized automation platforms can perform thousands of experiments in a short period, using minimal amounts of the compound. scienceintheclassroom.org

Future research will likely involve the use of sophisticated HTS techniques, such as fluorescence-based assays and mass spectrometry-based analysis, to identify new biological activities of this compound derivatives. scienceintheclassroom.org This will enable the rapid identification of lead compounds for further development in areas such as drug discovery and materials science.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While the broad biological activities of benzothiazole derivatives are well-documented, a deeper understanding of their molecular mechanisms of action is needed. nih.gov Future research should focus on identifying the specific cellular targets and signaling pathways that are modulated by this compound and its analogues.

Techniques such as molecular docking and in silico studies can be employed to predict the binding of these compounds to specific proteins. nih.gov Furthermore, biochemical assays, such as Western blotting, can be used to confirm the inhibition of key signaling molecules, for instance, the phosphorylation of STAT3. nih.gov A more profound understanding of the molecular mechanisms will facilitate the optimization of these compounds for specific therapeutic applications and minimize off-target effects.

Rational Design of Next-Generation Derivatives based on SAR Insights

The rational design of new derivatives with improved potency and selectivity is a key future direction. This will be guided by a thorough understanding of the structure-activity relationships (SAR) of the this compound scaffold. benthamscience.com SAR studies have indicated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for biological activity. benthamscience.com

Computational modeling and medicinal chemistry approaches will be instrumental in designing next-generation compounds. nih.gov For example, based on the structural features of known inhibitors, new benzothiazole derivatives can be designed to target specific enzymes or receptors with high affinity and selectivity. nih.gov This approach has already been successfully applied to develop benzothiazole-based inhibitors for targets such as BACE1. nih.gov

Exploration of Multidisciplinary Applications Beyond Current Scope

The versatile nature of the benzothiazole scaffold opens up possibilities for applications beyond the traditional scope of medicinal chemistry. nih.gov Future research should explore the potential of this compound and its derivatives in materials science, for instance, as components of fluorescent markers and electroluminescent devices. mdpi.com

Their antioxidant properties also suggest potential applications in the development of materials for skin protection against UV radiation and oxidative stress. nih.gov Furthermore, the unique electronic properties of these compounds could be harnessed for the development of novel sensors and other advanced materials. A multidisciplinary approach, combining expertise from chemistry, biology, and materials science, will be essential to fully exploit the potential of this versatile class of compounds.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions between benzothiazole derivatives and substituted anilines. For example, refluxing 5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-carboxylic acid with 4-chloroaniline in ethanol for 1.5–2 hours yields benzothiazole-aniline hybrids . Optimization involves adjusting solvent polarity (e.g., acetic acid/water mixtures for recrystallization) and monitoring reaction progress via HPLC. Impurities like unreacted aniline can be minimized by stoichiometric control of reagents and post-synthesis column chromatography .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the benzothiazole and aniline rings. Aromatic proton signals in the δ 7.0–8.5 ppm range are diagnostic .
  • HPLC-MS : To assess purity and detect byproducts (e.g., unreacted 4-chloroaniline). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and N-H (~3400 cm⁻¹) bonds validate functional groups .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination. For example, Acta Crystallographica reports use SHELXL for refinement, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms . ORTEP-3 visualizes thermal ellipsoids, confirming planarity of the benzothiazole-aniline system . Challenges include obtaining high-quality crystals via slow evaporation in DMF/ethanol mixtures .

Advanced: What hydrogen-bonding patterns govern the crystal packing of this compound, and how do they influence material properties?

Methodological Answer:
Graph-set analysis reveals N-H⋯N and C-H⋯Cl interactions as primary hydrogen-bonding motifs. For instance, the amine group on 4-chloroaniline forms N-H⋯N bonds with benzothiazole’s sulfur atom, stabilizing layered crystal structures . These interactions affect solubility and melting points, which can be computationally modeled using Etter’s formalism to predict packing efficiency .

Advanced: How does the toxicity profile of this compound compare to related chloro-anilines in vitro?

Methodological Answer:
In vitro assays (e.g., hepatocyte viability tests) show that benzothiazole substitution reduces nephrotoxicity compared to 4-chloroaniline alone. However, mitochondrial toxicity in HepG2 cells is observed at IC₅₀ values >50 μM, likely due to reactive oxygen species (ROS) generation. Comparative studies recommend using lower concentrations (<10 μM) in cell-based assays .

Advanced: What validation protocols ensure structural integrity post-synthesis?

Methodological Answer:
Post-refinement validation in crystallography includes:

  • R-factor analysis : Acceptable R₁ values <0.05 for high-resolution data .
  • PLATON checks : To detect missed symmetry or solvent-accessible voids .
    For spectroscopic validation, cross-correlate NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:
Major impurities include:

  • Uncyclized intermediates : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane). Mitigated by extended reflux times (≥2 hours) .
  • Oxidation byproducts : Use of inert atmospheres (N₂/Ar) prevents benzothiazole sulfoxide formation .

Advanced: How does electronic structure influence reactivity in medicinal chemistry applications?

Methodological Answer:
The electron-withdrawing benzothiazole group enhances electrophilicity at the aniline’s para-position, enabling nucleophilic substitutions (e.g., sulfonamide coupling in kinase inhibitors) . DFT studies show a HOMO localized on the benzothiazole ring, facilitating π-π stacking with biological targets .

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